molecular formula C8H8BrNO4S B1376774 5-Bromo-2-methyl-3-sulfamoylbenzoic acid CAS No. 1375472-31-3

5-Bromo-2-methyl-3-sulfamoylbenzoic acid

Cat. No.: B1376774
CAS No.: 1375472-31-3
M. Wt: 294.12 g/mol
InChI Key: RVOLFSDFYXOZOL-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-sulfamoylbenzoic acid is a benzoic acid derivative featuring a bromine atom at position 5, a methyl group at position 2, and a sulfamoyl (-SO$2$NH$2$) group at position 3. This compound combines electron-withdrawing (bromo, sulfamoyl) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

5-bromo-2-methyl-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLFSDFYXOZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231073
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-31-3
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-sulfamoylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by the introduction of the sulfamoyl group. One common method is the use of bromine in the presence of a catalyst to achieve bromination. The sulfamoylation can be carried out using sulfamoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and sulfamoylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis and Mechanisms

Synthesis Methods
The synthesis of 5-Bromo-2-methyl-3-sulfamoylbenzoic acid typically involves:

  • Bromination : The starting material, 2-methylbenzoic acid, is brominated using bromine in the presence of a catalyst.
  • Sulfamoylation : The introduction of the sulfamoyl group is achieved using sulfamoyl chloride under basic conditions.

Reactions
This compound participates in various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction : It can undergo oxidation or reduction to form different derivatives.
  • Coupling Reactions : It is involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

This compound finds applications across multiple scientific fields:

Chemistry

  • Building Block in Organic Synthesis : It serves as an essential intermediate for synthesizing more complex organic molecules.
  • Reaction Mechanism Studies : Its unique structure allows researchers to study various reaction mechanisms.

Biology

  • Biochemical Probes : The compound is investigated for its interaction with biological systems, potentially acting as a probe to study specific biochemical pathways.

Medicine

  • Therapeutic Potential : Research is ongoing to explore its efficacy as a therapeutic agent, particularly in treating conditions like hypertension. Sulfamoylbenzoic acid derivatives have shown promise as antihypertensive agents, as indicated by their ability to modulate blood pressure without significant diuretic effects .

Industry

  • Specialty Chemicals Production : It is used in the synthesis of specialty chemicals and materials, contributing to various industrial processes.

Case Studies

  • Antihypertensive Activity
    A study published on sulfamoylbenzoic acid derivatives highlighted the effectiveness of these compounds in managing hypertension without adverse diuretic effects. The introduction of halogens like bromine into the structure significantly enhanced their therapeutic profile .
  • Industrial Scale-Up Process
    Research on scalable synthesis methods for related compounds demonstrated effective production routes that reduced costs while maintaining high yields. This approach is crucial for meeting market demands for pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The sulfamoyl group increases polarity compared to nitro or methyl groups, lowering XLogP3 (lipophilicity) and enhancing water solubility.
  • Acidity : The electron-withdrawing sulfamoyl group likely lowers the pKa of the carboxylic acid compared to the methyl-substituted analog.

Biological Activity

5-Bromo-2-methyl-3-sulfamoylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom, a methyl group, and a sulfamoyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with various biological molecules, enhancing its binding affinity.
  • Halogen Bonding : The bromine atom participates in halogen bonding, which can influence the compound's specificity and efficacy in biological systems.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potential antitumor properties by inhibiting carbonic anhydrase IX (CAIX), an enzyme often overexpressed in solid tumors. A study found that certain sulfamoyl benzoates demonstrated high affinity for CAIX, suggesting that derivatives of this compound could be developed for cancer treatment .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promising results against carbonic anhydrase isozymes, which are implicated in numerous physiological processes and disease mechanisms. The compound's selectivity towards CAIX over other isozymes indicates its potential for targeted therapeutic applications .

Case Studies and Experimental Data

  • Carbonic Anhydrase Inhibition : In a study focusing on enzyme inhibition, derivatives of sulfamoyl benzoic acids were synthesized and tested for their ability to inhibit CAIX. Compounds exhibited IC50 values ranging from 10.93 nM to 25.06 nM for CAIX, demonstrating significant inhibition compared to other isozymes .
  • Antiproliferative Effects : Another investigation assessed the antiproliferative activity of related compounds on cancer cell lines. Results indicated that some derivatives induced apoptosis in MDA-MB-231 cells, with an increase in annexin V-FITC positivity by 22-fold compared to controls .
  • Binding Affinity Studies : Binding affinity studies revealed that certain analogues exhibited subnanomolar activity against LPA2 receptors, which are associated with growth factor-like signaling pathways in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)SelectivityBiological Activity
This compound10.93 - 25.06High (CAIX)Antitumor activity
Methyl 5-sulfamoyl-benzoate0.12Very HighAnticancer properties
Other Sulfamoyl BenzoatesVariesModerateGeneral enzyme inhibition

Q & A

Q. How can researchers leverage the methyl group’s electronic effects for structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with –CF3_3, –OCH3_3, or –NO2_2 substitutions at the 2-position. Use Hammett σm_m values to correlate electronic effects with biological activity (e.g., IC50_{50} shifts in enzyme assays). QSAR models (CoMFA/CoMSIA) guide optimization of steric and electronic parameters .

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